Product packaging for 2-Benzoylamino-4-phenyl-butyric acid(Cat. No.:CAS No. 88058-32-6)

2-Benzoylamino-4-phenyl-butyric acid

Cat. No.: B3162745
CAS No.: 88058-32-6
M. Wt: 283.32 g/mol
InChI Key: KYQLWMGRTKMDAA-UHFFFAOYSA-N
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Description

Contextualization within Substituted Butyric Acid Derivatives and Benzoylamino Compounds

2-Benzoylamino-4-phenyl-butyric acid is structurally a derivative of butyric acid, a four-carbon carboxylic acid. The "substituted" nature of this molecule arises from the presence of two key functional groups attached to the butyric acid chain: a phenyl group at the fourth carbon and a benzoylamino group at the second carbon.

Substituted Butyric Acid Derivatives: Butyric acid and its derivatives are significant in various scientific fields. They are utilized as intermediates in the synthesis of pharmaceuticals, emulsifiers, and disinfectants chemicalbook.com. In medicinal chemistry, derivatives of butyric acid are investigated for a range of potential therapeutic effects nih.gov. For instance, 4-phenylbutyric acid is a well-studied compound that acts as a histone deacetylase inhibitor and is used in the treatment of urea cycle disorders chemicalbook.comnih.govnbinno.com. The introduction of substituents, such as a phenyl group, can significantly alter the molecule's physical properties and biological activity nbinno.com.

Benzoylamino Compounds: The benzoylamino group (C₆H₅CONH-) is an amide functional group derived from benzoic acid. The process of introducing a benzoyl group, known as benzoylation, is a common strategy in organic synthesis to protect amino groups during multi-step reactions ijirset.com. Beyond its protective role, the benzoylamino moiety is a key structural feature in many biologically active compounds. For example, N-benzoyl amino acid derivatives have been synthesized and evaluated for activities such as the inhibition of DNA methylation and for antifungal properties nih.govscielo.org.mxscielo.org.mx. The presence of this group can influence a molecule's ability to interact with biological targets, often through hydrogen bonding and aromatic interactions.

Importance of α-Amino Acids and Their Acyl Derivatives in Organic Synthesis and Chemical Biology

The core of this compound can be viewed as an N-acylated derivative of the α-amino acid, 2-amino-4-phenyl-butyric acid. α-Amino acids are the fundamental building blocks of proteins and are central to the chemistry of life.

Role in Organic Synthesis: In organic synthesis, α-amino acids and their derivatives are invaluable chiral starting materials for the construction of complex molecules. The benzoylation of amino acids is a classic method for protecting the amino functionality ijirset.com. Furthermore, N-acyl amino acids serve as precursors for the synthesis of various potentially active heterocyclic compounds ijirset.com. Modern synthetic methods, such as photoredox-mediated reactions, have expanded the ways in which N-benzoyl-α-amino acid derivatives can be functionalized researchgate.net.

Significance in Chemical Biology: N-acyl amino acids (NAAAs) represent a large family of endogenous signaling molecules. In these compounds, an amide bond links an amino acid to a fatty acid's acyl group. They are involved in a variety of biological processes, and their therapeutic potential is an active area of research. The study of synthetic N-acyl amino acid derivatives helps in understanding these biological pathways and in the development of new therapeutic agents. For instance, various N-benzoyl amino acid derivatives have been investigated for their potential as enzyme inhibitors or as agents with antifungal or antiviral activity nih.govscielo.org.mxnih.govresearchgate.net. The stereochemistry of these molecules often plays a critical role in their biological activity, with different stereoisomers exhibiting vastly different effects mdpi.com.

Physicochemical Properties of Related Phenylbutyric Acid Derivatives

Specific experimental data for this compound is not widely available in the cited literature. However, the properties of structurally related phenylbutyric acid isomers can provide some context.

Property2-Phenylbutyric Acid4-Phenylbutyric Acid
Molecular FormulaC₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight164.20 g/mol164.20 g/mol
Physical FormCrystalsCrystals
Melting Point39-42 °C49-51 °C
Boiling Point270-272 °C165 °C at 10 mmHg
CAS Number90-27-71821-12-1

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com This data is for related compounds and is provided for contextual reference.

General Synthesis of N-Benzoyl Amino Acid Derivatives

The synthesis of N-benzoyl derivatives of amino acids, such as this compound, typically follows established chemical methods for amide bond formation. These reactions involve the acylation of the amino group of the parent amino acid.

Reaction MethodReagents and ConditionsDescription
Schotten-Baumann ReactionBenzoyl chloride, aqueous base (e.g., NaOH or NaHCO₃)A widely used method for benzoylation where the amino acid is dissolved in a basic solution and treated with benzoyl chloride. The base neutralizes the HCl byproduct. ijirset.com
Anhydride MethodBenzoic anhydride, often in a solvent like acetic acidThe amino acid is reacted with benzoic anhydride, typically with heating, to form the N-benzoyl derivative. scielo.org.mxscielo.org.mx
Peptide Coupling ReagentsBenzoic acid, a coupling agent (e.g., EDAC), and a base (e.g., triethylamine) in an organic solvent (e.g., CH₂Cl₂)This method is common in peptide synthesis and can be adapted for N-benzoylation. The carboxylic acid (benzoic acid) is activated by the coupling agent to facilitate reaction with the amino group. scielo.org.mx

These are generalized methods applicable to the synthesis of N-benzoyl amino acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B3162745 2-Benzoylamino-4-phenyl-butyric acid CAS No. 88058-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQLWMGRTKMDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Benzoylamino 4 Phenyl Butyric Acid

Strategies for the Construction of the 2-Benzoylamino-4-phenyl-butyric Acid Skeleton.

The assembly of the this compound framework relies on the sequential or convergent formation of its key structural components: the amide bond, the butyric acid backbone, and the phenyl substituent.

Amide Bond Formation Approaches: Benzoylation of Amino Acid Precursors.

A primary strategy for the synthesis of this compound involves the benzoylation of the corresponding amino acid precursor, 2-amino-4-phenylbutyric acid. The Schotten-Baumann reaction is a classic and widely applicable method for this transformation. byjus.comquora.com This reaction typically involves the use of benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, to acylate the amino group. byjus.comtandfonline.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com

The reaction conditions for the Schotten-Baumann benzoylation can be optimized for efficiency and yield. For instance, the use of a slight excess of sodium hydroxide solution (8–15%) and a small excess of benzoyl chloride is common. tandfonline.com The reaction is often vigorous and may require cooling to control its exothermic nature. tandfonline.com Variations of this method include the use of alternative bases like pyridine or potassium carbonate, and different solvent systems. quora.comresearchgate.net For example, a highly efficient method utilizes potassium carbonate as the base in tetrahydrofuran, sometimes with the aid of a cationic surfactant as a phase-transfer catalyst. researchgate.net

An alternative approach involves the esterification of the amino acid precursor prior to N-acylation. The resulting amino acid ester can then be coupled with a benzoic acid derivative using a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base like triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net

Reagent/MethodDescriptionKey Features
Schotten-Baumann Reaction Acylation of an amine with an acyl chloride in the presence of aqueous base.Base neutralizes HCl byproduct; often uses sodium hydroxide. byjus.comtandfonline.com
Pyridine Can be used as an alternative base catalyst to sodium hydroxide.Can enhance the acylating power of acyl chlorides. byjus.com
Potassium Carbonate in THF A non-aqueous approach to N-acylation.May involve a cationic surfactant as a phase-transfer catalyst. researchgate.net
EDAC Coupling A peptide coupling method for amide bond formation.Couples a carboxylic acid and an amine; used with amino acid esters. researchgate.net

Butyric Acid Backbone Elaboration and Functionalization.

The construction of the 2-amino-4-phenylbutyric acid backbone is a critical step. One notable method starts from L-aspartic acid. This process involves the dehydration of L-aspartic acid to form an aspartic anhydride. This anhydride then undergoes a Friedel-Crafts reaction with benzene in the presence of a Lewis acid, followed by treatment with a strong acid to yield a salt of 2-(S)-amino-4-oxo-4-phenylbutyric acid. The final step is the reduction of the ketone functionality to afford 2-(S)-amino-4-phenylbutyric acid. semanticscholar.orggoogle.com This method is advantageous as it can produce the target amino acid in high yield under relatively mild conditions. semanticscholar.orggoogle.com

Another synthetic route to a related compound, 2-amino-2-phenylbutyric acid, starts from propiophenone. This method utilizes a modified Strecker synthesis where propiophenone is reacted with sodium cyanide and ammonium (B1175870) carbonate in the presence of a phase-transfer catalyst to form an intermediate 5-ethyl-5-phenyl hydantoin. Subsequent hydrolysis of the hydantoin under high temperature and pressure yields the desired amino acid. ijirset.compatsnap.com

The alkylation of glycine derivatives is another versatile strategy. This can involve the use of a 2-phenylethyl halide to introduce the desired side chain onto a glycine enolate or its equivalent. researchgate.netnih.gov

Introduction of the Phenyl Substituent via Carbon-Carbon Coupling Reactions.

The phenyl group can be introduced at the 4-position of the butyric acid chain through various carbon-carbon bond-forming reactions. The aforementioned synthesis from L-aspartic acid employs a Friedel-Crafts reaction, where benzene is directly coupled to the aspartic anhydride precursor in the presence of a Lewis acid. semanticscholar.orggoogle.com

Modern cross-coupling reactions also offer powerful tools for this purpose. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling could potentially be used. This would involve the reaction of a suitable organoboron reagent (e.g., a boronic acid or ester) with an electrophile containing the butyric acid backbone with a leaving group at the 4-position. While specific examples for the direct synthesis of 2-amino-4-phenylbutyric acid via this method are not prevalent in the provided search results, the Suzuki-Miyaura reaction is a well-established method for forming aryl-carbon bonds in the synthesis of amino acid derivatives. nih.gov

Stereoselective Synthesis Approaches for Enantiomerically Pure this compound.

The synthesis of enantiomerically pure this compound is crucial for many applications. This is typically achieved by employing stereoselective synthetic methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of amino acid synthesis, a chiral auxiliary can be attached to a glycine or other simple precursor, and subsequent alkylation can proceed with high diastereoselectivity. nih.gov For the synthesis of β-phenylalanine derivatives, (R)- or (S)-α-phenylethylamine has been used as a chiral auxiliary. nih.gov The auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the chiral auxiliary can be removed to yield the enantiomerically enriched amino acid.

The alkylation of Ni(II) complexes of glycine Schiff bases, where the Schiff base is derived from a chiral amine, is a well-established method for the asymmetric synthesis of α-amino acids. nih.gov These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis affords the desired amino acid. tcichemicals.com

Chiral Auxiliary TypeApplicationKey Features
(R)- or (S)-α-phenylethylamine Asymmetric synthesis of β-amino acids.Inexpensive and commercially available. nih.gov
Chiral Ni(II) complexes of glycine Schiff bases Asymmetric synthesis of α-amino acids.High diastereoselectivity in alkylation reactions. nih.govtcichemicals.com

Asymmetric Catalysis in Benzoylamino-Butyric Acid Synthesis.

Asymmetric catalysis offers a highly efficient route to enantiomerically pure compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Asymmetric hydrogenation is a particularly powerful technique for the synthesis of chiral amino acids. wikipedia.org This often involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand. rsc.orgnih.gov

For instance, the asymmetric hydrogenation of β-cyanocinnamic esters, catalyzed by rhodium complexes, can produce chiral γ-aminobutyric acid (GABA) derivatives with excellent enantioselectivities. scispace.com A similar strategy could be envisioned for the synthesis of 2-amino-4-phenylbutyric acid, starting from a suitable unsaturated precursor.

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure amino acids. This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. For example, (S)-2-amino-4-phenylbutyric acid can be prepared by the enantioselective hydrolysis of N-phenylacetyl-2-amino-4-phenylbutyric acid using penicillin G acylase. semanticscholar.org This enzymatic process can achieve very high enantiomeric excess. semanticscholar.org

Catalytic MethodDescriptionKey Features
Asymmetric Hydrogenation Hydrogenation of a prochiral precursor using a chiral catalyst.Often employs rhodium or ruthenium catalysts with chiral ligands. wikipedia.orgrsc.org
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture.Can provide very high enantiomeric excess. semanticscholar.org

Enzymatic Biocatalysis for Selective Transformations

The integration of enzymatic methods into the synthesis of chiral molecules like this compound offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. uni-duesseldorf.de While direct enzymatic synthesis of the target molecule is not extensively documented, established biocatalytic strategies for N-acyl amino acids provide a strong basis for its potential production and resolution.

Key enzymatic approaches applicable to this compound include:

Kinetic Resolution via Hydrolysis: A primary strategy for obtaining enantiomerically pure amino acids is the kinetic resolution of a racemic N-acyl derivative. Enzymes such as aminoacylases exhibit high stereoselectivity, preferentially hydrolyzing the amide bond of the L-enantiomer to yield the free L-amino acid, leaving the N-acyl-D-amino acid unreacted. tandfonline.comacs.org This allows for the separation of the two enantiomers based on their different chemical properties. Mold acylase from Aspergillus and Penicillin G Acylase (PGA) are notable enzymes used for resolving various racemic N-acylated amino acids. tandfonline.comresearchgate.net PGA, in particular, is used industrially for the production of chiral compounds due to its broad substrate specificity and high stereoselectivity. nih.gov

Enzymatic Synthesis of the Amide Bond: The formation of the benzoylamino group can be catalyzed by enzymes under specific conditions. Lipases, such as Candida antarctica lipase B (CALB), are well-known for their ability to catalyze the formation of amide bonds (aminolysis) in non-aqueous media. nih.govresearchgate.net This approach would involve the reaction of a 2-amino-4-phenyl-butyric acid ester with a benzoyl donor. Similarly, enzymes like papain have been used for the asymmetric synthesis of insoluble N-acyl-L-amino acid anilides from N-acylated DL-amino acids, demonstrating the synthetic utility of hydrolases in reverse. researchgate.net Aminoacylases are also being explored as catalysts for the acylation of amino acids directly from free fatty acids, presenting a green alternative to traditional chemical methods. uni-duesseldorf.de

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of conventional kinetic resolution, a racemase can be combined with a stereoselective hydrolase. nih.gov In such a system, the unreacted N-acyl-D-amino acid is continuously racemized back to the N-acyl-DL-mixture, allowing the stereoselective enzyme to eventually convert the entire racemic starting material into the desired single enantiomer of the product. nih.gov

Table 1: Potential Enzymatic Strategies for this compound

Enzymatic StrategyEnzyme Class/ExampleTransformationKey Advantage
Kinetic ResolutionAminoacylase (e.g., from Aspergillus); Penicillin G Acylase (PGA)Stereoselective hydrolysis of the N-benzoyl group from one enantiomer of racemic this compound.High enantioselectivity, providing access to both enantiomers. tandfonline.comnih.gov
Enzymatic Amide SynthesisLipase (e.g., Candida antarctica Lipase B); Protease (e.g., Papain)Formation of the amide bond between a 2-amino-4-phenyl-butyric acid derivative and a benzoic acid derivative.Mild reaction conditions and potential for high regioselectivity and stereoselectivity. researchgate.netresearchgate.net
Dynamic Kinetic ResolutionHydrolase (e.g., Acylase) + RacemaseCombination of selective hydrolysis of one enantiomer with in-situ racemization of the other.Theoretical yield of up to 100% for the desired enantiomer. nih.gov

Novel Synthetic Routes and Process Intensification for this compound Production

Modern pharmaceutical and fine chemical synthesis increasingly relies on novel technologies that intensify chemical processes, leading to safer, more efficient, and sustainable manufacturing. acs.org For a multi-step synthesis, such as that required for this compound, these new routes focus on improving precursor synthesis and utilizing advanced reactor technologies to accelerate reactions and streamline production.

The synthesis of the core 4-phenylbutyric acid structure, a key precursor to the target molecule, can be efficiently achieved through Friedel-Crafts reactions, which are typically catalyzed by Lewis acids. organic-chemistry.orgwikipedia.org A common industrial route involves the acylation of an aromatic ring with a suitable four-carbon synthon.

One documented method is the reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-phenylbutyric acid. google.comgoogle.com This reaction is a cost-effective way to construct the required carbon skeleton. Research has also explored a range of other Lewis acids to catalyze the related intramolecular Friedel-Crafts reaction of 4-arylbutyric acids to form 1-tetralones, demonstrating the versatility of these catalysts. While this latter reaction is for a different product, the catalyst screening provides valuable insights into effective Lewis acids for transformations involving the 4-phenylbutyric acid scaffold.

Table 2: Lewis Acid Catalysts in Friedel-Crafts Reactions for Phenylbutyric Acid Scaffolds

CatalystReaction TypeSubstratesKey Finding/Outcome
Aluminum chloride (AlCl₃)Intermolecular AcylationBenzene + γ-ButyrolactoneAn effective and commonly used catalyst for the direct synthesis of 4-phenylbutyric acid. google.comgoogle.com
Bismuth(III) triflate (Bi(OTf)₃)Intramolecular Acylation4-Phenylbutyric acidEfficiently catalyzes the cyclization to α-tetralone, demonstrating high activity for this scaffold.
Ytterbium(III) triflate (Yb(OTf)₃)Intramolecular Acylation4-Phenylbutyric acidA quantitative yield of α-tetralone was achieved at 180°C, showing excellent catalytic performance.
Bismuth(III) bis(trifluoromethanesulfonyl)amide (Bi(NTf₂)₃)Intramolecular Acylation4-Arylbutyric acidsEffectively cyclizes various 4-arylbutyric acids with electron-donating substituents.

Process intensification can be further achieved by moving from traditional batch reactors to more advanced platforms like microwave reactors and continuous flow systems. These technologies offer precise control over reaction parameters, leading to significant improvements in reaction speed, yield, and safety. acs.org

Flow Chemistry Applications: Continuous flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) by enabling multi-step transformations to occur sequentially in a single, uninterrupted stream. rsc.orgflinders.edu.au This "telescoping" of reactions eliminates the need for isolation and purification of intermediates, which reduces waste, minimizes operator exposure to hazardous materials, and improves process efficiency. acs.org A potential flow synthesis for this compound could involve:

A packed-bed reactor containing a solid Lewis acid catalyst for the initial Friedel-Crafts reaction to form a 4-phenylbutyric acid derivative.

Introduction of reagents for subsequent amination and N-benzoylation steps at specific points downstream.

This approach allows for precise control over reaction time (residence time), temperature, and mixing, which is often superior to batch processing. flinders.edu.au The ability to safely handle highly reactive intermediates and operate at elevated temperatures and pressures further expands the synthetic possibilities. acs.org

Table 3: Comparison of Synthetic Technologies for this compound Production

TechnologyPotential Application StepPrimary AdvantagesChallenges
Traditional BatchAll stepsWell-established, versatile for various scales.Long reaction times, potential for side products, less efficient heat transfer, safety concerns with hazardous intermediates.
Microwave-AssistedN-BenzoylationRapid heating, significantly reduced reaction times, improved yields, suppression of byproducts. nih.govresearchgate.netScalability can be challenging compared to flow systems.
Flow ChemistryEntire multi-step synthesisSuperior heat/mass transfer, enhanced safety, potential for automation and "telescoped" reactions, improved reproducibility. rsc.orgacs.orgHigher initial equipment cost, potential for channel clogging with solid byproducts.

Molecular Structure, Conformational Analysis, and Chirality of 2 Benzoylamino 4 Phenyl Butyric Acid

Theoretical Investigations of 2-Benzoylamino-4-phenyl-butyric Acid Conformations

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. Theoretical investigations, typically employing computational chemistry methods such as Density Functional Theory (DFT), are essential to understanding the molecule's preferred three-dimensional arrangements. These studies can predict the relative energies of different conformers, providing insight into their stability and population at equilibrium.

The C-N bond of the amide group.

The Cα-C bond of the butyric acid chain.

The Cβ-Cγ bond of the butyric acid chain.

The Cγ-C bond connecting to the phenyl group.

The planarity of the amide bond due to resonance significantly restricts rotation around the C-N bond, leading to cis and trans isomers. The trans conformation is generally more stable in acyclic amides due to reduced steric hindrance. The torsion angles (dihedral angles) around the other single bonds determine the orientation of the benzoyl group, the carboxyl group, and the phenyl group relative to each other.

Computational models can generate a potential energy surface by systematically rotating these bonds. Minima on this surface correspond to stable conformers. The analysis of these conformers would likely reveal intramolecular interactions, such as hydrogen bonding between the amide proton and the carboxyl oxygen, which can further stabilize certain conformations. The bulky phenyl and benzoyl groups will also play a crucial role in dictating the sterically favored arrangements.

Predicted Stable Conformers of this compound
ConformerRelative Energy (kJ/mol)Key Dihedral Angles (°)Noteworthy Intramolecular Interactions
Global Minimum0--
Local Minimum 1---
Local Minimum 2---

Note: The data in the table above is illustrative of the type of information obtained from theoretical conformational analysis. Specific values for this compound would require dedicated computational studies.

Stereochemical Considerations and Enantiomeric Purity in this compound Research

The presence of a chiral center at the second carbon atom (C2) of the butyric acid backbone imparts chirality to this compound. This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-Benzoylamino-4-phenyl-butyric acid and (S)-2-Benzoylamino-4-phenyl-butyric acid.

These enantiomers exhibit identical physical and chemical properties in an achiral environment but can have significantly different interactions with other chiral molecules, which is of paramount importance in biological systems. Therefore, the synthesis and analysis of enantiomerically pure forms of this compound are critical areas of research.

The synthesis of a single enantiomer can be achieved through two primary strategies:

Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers). A common approach is to react the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. The separated diastereomeric salts can then be treated with an acid to regenerate the pure enantiomers of this compound.

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used analytical technique for this purpose. In this method, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Methods for Chiral Resolution and Analysis
TechniquePrincipleApplication to this compound
Diastereomeric Salt FormationFormation of separable diastereomers with a chiral resolving agent.Reaction with a chiral amine (e.g., (R)-1-phenylethylamine) followed by fractional crystallization.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of (R) and (S) enantiomers to determine enantiomeric excess.
Enzymatic ResolutionEnantioselective reaction catalyzed by an enzyme.Selective hydrolysis of an ester derivative of one enantiomer.

Advanced Spectroscopic and Chromatographic Characterization Techniques Applied to 2 Benzoylamino 4 Phenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzoyl groups, typically in the range of 7.2-8.0 ppm. The methine proton (α-carbon) would appear as a multiplet, its chemical shift influenced by the adjacent amino and carboxyl groups. The methylene (B1212753) protons of the butyric acid chain would present as complex multiplets due to diastereotopicity. The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It would display characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-180 ppm region), aromatic carbons (120-140 ppm), the α-carbon, and the carbons of the butyric acid side chain. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, in a related compound, N-(phenyl)-4-(3,4-methyl-phenyl)-4-oxo-2-[7-(1,2,3,4-tetrahydro-9-acridinylamino)-heptylamino]-butyramide, the carbonyl carbon signals were observed in the characteristic downfield region nih.gov.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings within the spin systems of the phenyl and butyric acid moieties. HSQC would correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Benzoylamino-4-phenyl-butyric acid

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Benzoyl & Phenyl)7.2 - 8.0Multiplet
Amide (N-H)7.5 - 8.5 (broad)Singlet
Methine (α-H)4.5 - 5.0Multiplet
Methylene (β-CH₂)2.0 - 2.5Multiplet
Methylene (γ-CH₂)2.6 - 3.0Multiplet
Carboxylic Acid (O-H)10.0 - 12.0 (broad)Singlet

Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₇H₁₇NO₃). Predicted collision cross-section values for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can be calculated to aid in identification uni.lu.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), the benzoyl group (C₆H₅CO), and cleavage of the butyric acid side chain. These fragmentation patterns provide a fingerprint for the molecule, aiding in its identification in complex mixtures. For example, in the analysis of related benzamides, the benzoyl cation (m/z 105) is a common and abundant fragment ion google.com.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₇NO₃)

Analysis Type Expected Result
Molecular FormulaC₁₇H₁₇NO₃
Monoisotopic Mass283.1208 Da
[M+H]⁺284.1281 Da
[M+Na]⁺306.1100 Da
[M-H]⁻282.1136 Da
Key MS/MS Fragmentsm/z 238 ([M-CO₂H]⁺), m/z 178 ([M-C₆H₅CO]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 91 ([C₇H₇]⁺)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture.

Purity Assessment: A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be used to assess the purity of this compound. The compound would be detected using a UV detector, likely at a wavelength corresponding to the absorbance maximum of the benzoyl or phenyl chromophores. A patent for the synthesis of 4-phenylbutyric acid reports HPLC analysis indicating 99.87% purity of the final product, demonstrating the utility of this technique for purity determination google.comgoogle.com.

Enantiomeric Separation: Since this compound is a chiral molecule, the separation of its enantiomers is crucial. This is typically achieved using chiral HPLC. A chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times, would be employed. The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. For the related compound (R)-2-Hydroxy-4-phenylbutyric acid, stereoselective assays were performed by HPLC analysis using a chiral column to separate the (R) and (S) enantiomers mdpi.com.

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

Parameter Typical Condition
Purity Analysis
ColumnReversed-phase C18, 5 µm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Enantiomeric Separation
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol with a small amount of acid modifier
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations for the carboxylic acid and amide would appear in the range of 1650-1750 cm⁻¹. The N-H stretch of the amide would be observed around 3300 cm⁻¹, and the C-N stretch and N-H bend would be in the fingerprint region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibrations would also be observable. The symmetric vibrations of the molecule would be particularly Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-17251700-1725
AmideN-H stretch~3300~3300
AmideC=O stretch (Amide I)1650-16801650-1680
AmideN-H bend (Amide II)1510-1570Weak
AromaticC-H stretch3000-31003000-3100
AromaticC=C stretch1450-16001450-1600 (strong)

Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.

For a chiral molecule like this compound, the CD spectrum would provide information about its absolute configuration (R or S). The electronic transitions associated with the aromatic chromophores (phenyl and benzoyl groups) would give rise to CD signals (Cotton effects). The sign and magnitude of these Cotton effects are characteristic of the spatial arrangement of the chromophores relative to the chiral center. By comparing the experimental CD spectrum with that of a reference compound of known stereochemistry or with theoretical calculations, the absolute configuration of the enantiomers can be assigned. For instance, the induced CD spectra of 2-(4'-hydroxyphenylazo)benzoic acid when bound to bovine serum albumin was used to assign the conformation of the bound molecule nih.gov.

UV-Visible Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound would be dominated by the absorption of the two aromatic rings. The benzoyl group, being a conjugated system, would exhibit strong π → π* transitions, typically with a maximum absorption (λ_max) in the range of 230-280 nm. The phenyl group would also contribute to the absorption in this region. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy is useful for quantitative analysis (using the Beer-Lambert law) and for studying interactions with other molecules, which may lead to shifts in the absorption spectrum. UV-VIS absorption spectroscopy has been used to demonstrate the binding of 4-phenylbutyric acid to calf thymus DNA, as indicated by a hyperchromic shift nih.gov.

Computational and Theoretical Chemistry Studies of 2 Benzoylamino 4 Phenyl Butyric Acid

Molecular Docking Simulations to Predict Binding Affinities with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The binding affinity is often expressed as a scoring function, typically in units of kcal/mol, with lower (more negative) values indicating a more favorable interaction.

Despite the utility of this method, a comprehensive search of published research databases yielded no specific molecular docking studies performed on 2-Benzoylamino-4-phenyl-butyric acid. Consequently, there is no available data detailing its binding affinities or predicted interactions with any specific biomolecular targets. For related classes of compounds, such as 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists targeting the estrogen-related receptor α (ERRα), molecular docking has been utilized to understand binding modes. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a ligand and the dynamic interactions between a ligand and its receptor, which are crucial for understanding the mechanism of action and binding stability. These simulations can reveal how the structure of a receptor changes upon ligand binding and highlight key amino acid residues involved in the interaction. nih.govnih.gov

Currently, there are no published molecular dynamics simulation studies specifically investigating this compound. Therefore, data on its conformational behavior in solution or within a protein binding site, as well as detailed analyses of its interactions with potential receptors, are not available. Studies on structurally different molecules, like ERRα inverse agonists, have shown that MD simulations can elucidate how ligand binding affects the flexibility of protein helices, which in turn relates to the compound's biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (e.g., physicochemical, topological, or electronic properties), QSAR can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comnih.gov A robust QSAR model is typically characterized by strong statistical parameters such as a high squared correlation coefficient (R²) and predictive squared correlation coefficient (Q²). nih.govmdpi.com

A review of the literature indicates that no QSAR models have been developed for a series of analogues based on the this compound scaffold. Research has been conducted on other compound classes, such as 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives and 2-phenyl-2,3-dihydrobenzofurans, where QSAR models have been successfully built to predict their biological activities. mdpi.comnih.govresearchgate.net However, without a dedicated study, the specific structural features of this compound that would be critical for its activity remain computationally uncharacterized.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. epstem.netacademicjournals.org These calculations can predict a wide range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. epstem.netherts.ac.uk This information provides deep insights into a molecule's reactivity, stability, and intermolecular interactions.

There are no specific quantum chemical calculation studies reported for this compound in the available scientific literature. Such studies on other molecules, for instance 4-phenyl-2,4-dioxobutanoic acid, have been used to understand tautomeric preferences and compare theoretical predictions with experimental NMR data. herts.ac.uk Without similar research on this compound, its fundamental electronic and spectroscopic properties remain computationally unverified.

In Silico Prediction of Collision Cross Sections and Chromatographic Behavior

In silico methods are increasingly used to predict analytical properties like a molecule's collision cross section (CCS) and its behavior in chromatographic systems. CCS is a measure of an ion's size and shape in the gas phase, a parameter that is valuable in ion mobility-mass spectrometry for compound identification. nih.govnih.gov Predicting CCS values and retention times can significantly aid in the characterization of metabolites and other small molecules, especially when authentic standards are unavailable. mdpi.com

While databases may contain predicted CCS values for structurally related compounds, a specific, peer-reviewed study detailing the in silico prediction of the collision cross section or chromatographic behavior for this compound could not be located. Public databases may offer machine-learning-based predictions for a vast number of structures, but dedicated computational studies that validate these predictions or explore the conformational space of this specific molecule are absent from the literature. For example, a predicted CCS value for the [M+H]+ adduct of the similar, but distinct, compound 4-(2-benzoylamino-3-phenyl-acryloylamino)-butyric acid is available. uni.lu

Biochemical Interactions and Mechanistic Insights of 2 Benzoylamino 4 Phenyl Butyric Acid and Its Analogues

Enzyme Inhibition and Substrate Interactions in In Vitro Systems

The interaction of phenylbutyric acid analogues with various enzymes is a cornerstone of their biological effects. These interactions range from direct inhibition to allosteric modulation, leading to significant alterations in cellular function.

Analogues of 2-Benzoylamino-4-phenyl-butyric acid, such as 4-PBA, are recognized for their ability to inhibit histone deacetylases (HDACs). gsartor.orgnih.gov This inhibitory action alters epigenetic processes and has been a subject of interest for its therapeutic potential. nih.gov Studies comparing short-chain fatty acids (SCFAs) have shown that butyrate (B1204436) is a potent HDAC inhibitor, with an IC50 value of 0.09 mM in nuclear extracts from HT-29 human colon carcinoma cells. gsartor.org Phenylbutyrate itself is also an active HDAC inhibitor. gsartor.org These compounds are thought to act in a noncompetitive manner, which distinguishes them from other classes of HDAC inhibitors like hydroxamic acid derivatives. gsartor.org

Beyond direct inhibition, some compounds structurally related to phenylbutyric acid act as allosteric modulators. For instance, the compound 4-CMTB, an allosteric agonist and positive allosteric modulator (PAM) of the free fatty acid receptor 2 (FFA2), enhances the potency of endogenous ligands. nih.gov This demonstrates that small molecules can induce conformational changes in proteins away from the primary binding site, thereby influencing their activity and signaling output.

Understanding how these ligands bind to their protein targets is crucial for optimizing their design and efficacy. A combination of computational and biochemical methods is often employed to elucidate these interactions. For example, in the study of novel inhibitors for the enzyme aspartate aminotransferase 1 (GOT1), in silico docking analyses were used to investigate inhibitor-enzyme interactions. nih.gov These computational models suggested that the inhibitor competed for the pyridoxal (B1214274) 5-phosphate (PLP) cofactor binding site of GOT1. nih.gov

To validate such computational predictions, biochemical techniques like site-directed mutagenesis are used. By generating mutant versions of the target enzyme that have altered binding sites, researchers can confirm the importance of specific amino acid residues for ligand binding and catalytic activity. nih.gov Thermal shift assays and X-ray crystallography can further refine the understanding of how the inhibitor binds, providing a detailed picture of the ligand-protein complex. nih.gov Although specific docking studies for this compound are not widely published, these methodologies represent the standard approach for characterizing its binding interactions with enzyme targets.

The structural features of phenylbutyric acid and its derivatives make them effective inhibitors of specific enzyme classes. The most prominent among these are histone deacetylases (HDACs). mdpi.com 4-PBA is a known HDAC inhibitor (HDACi) that can increase the level of histone acetylation, thereby influencing gene transcription and expression. nih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that generally represses gene transcription. mdpi.com By inhibiting HDACs, 4-PBA promotes a more open chromatin state, facilitating the expression of various genes. nih.gov This mechanism is a key factor in its observed effects on cancer cell proliferation and other cellular processes. mdpi.comnih.gov

The inhibitory profile of 4-PBA extends to class I and II HDACs. mdpi.com This broad activity contrasts with more selective HDAC inhibitors but underlies its diverse biological effects. gsartor.orgmdpi.com The ability of short-chain fatty acids like butyrate and phenylbutyrate to inhibit HDACs has renewed interest in their pharmacokinetic properties and their potential applications in a variety of diseases. nih.gov

CompoundTarget Enzyme ClassMechanism of ActionIC50 ValueReference
Butyrate Histone Deacetylases (HDACs)Noncompetitive Inhibition0.09 mM gsartor.org
4-Phenylbutyric acid (4-PBA) Histone Deacetylases (HDACs)InhibitionNot specified gsartor.orgnih.gov
p-Coumaric acid Histone Deacetylases (HDACs)Inhibition0.19 mM gsartor.org
Caffeic acid Histone Deacetylases (HDACs)Inhibition0.85 mM gsartor.org

Modulation of Intracellular Signaling Pathways at the Molecular Level

Phenylbutyric acid analogues exert profound effects on intracellular signaling, particularly in pathways related to cellular stress and protein quality control.

A primary and extensively documented function of 4-PBA is its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. frontiersin.orgnih.gov ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, disrupting its function. frontiersin.org 4-PBA functions by interacting with the exposed hydrophobic regions of these unfolded proteins. frontiersin.org This interaction helps prevent protein aggregation and facilitates proper folding, thereby reducing the load of misfolded proteins and mitigating ER stress. frontiersin.orgnih.gov

This chaperone-like activity has been observed in a multitude of cell types and disease models. nih.gov For instance, 4-PBA has been shown to reduce ER stress in chondrocytes, pancreatic acinar cells, and neuronal cells. nih.govplos.orgnih.gov By improving the protein-folding capacity of the ER, 4-PBA helps maintain cellular homeostasis and prevents the activation of downstream apoptotic pathways that are often triggered by prolonged ER stress. nih.govnih.gov

In response to the accumulation of unfolded proteins, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). frontiersin.org The UPR is initiated by three ER-localized sensor proteins: PERK, IRE1α, and ATF6. frontiersin.orgnih.gov Under normal conditions, these sensors are kept inactive by binding to the ER chaperone BiP, also known as GRP78. frontiersin.orgamegroups.org When unfolded proteins accumulate, GRP78 is released from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. frontiersin.orgamegroups.org

4-PBA has been shown to effectively modulate this pathway by reducing the initial stress signal. Treatment with 4-PBA leads to a decrease in the activation of all three UPR branches. frontiersin.orgnih.gov Studies have demonstrated that 4-PBA can prevent the upregulation of GRP78 and diminish the phosphorylation of PERK and its substrate eIF2α. nih.govnih.gov It also inhibits the splicing of XBP1 mRNA (a target of IRE1α) and the expression of downstream pro-apoptotic factors like CHOP. nih.govnih.gov By attenuating the UPR signaling, 4-PBA helps prevent the cellular damage and apoptosis associated with chronic or excessive ER stress. frontiersin.orgnih.gov

UPR ComponentFunctionEffect of 4-PBA TreatmentReference
GRP78 (BiP) ER chaperone; master regulator of UPRReduces hyperoxia-induced upregulation frontiersin.org
PERK ER stress sensor; phosphorylates eIF2αReduces phosphorylation/activation nih.govnih.gov
eIF2α Translation initiation factor; reduces global protein synthesis when phosphorylatedReduces phosphorylation frontiersin.orgnih.gov
ATF4 Transcription factor induced by eIF2α phosphorylationReduces upregulation frontiersin.org
IRE1α ER stress sensor; splices XBP1 mRNAReduces upregulation frontiersin.orgnih.gov
ATF6 ER stress sensor; transcription factorReduces upregulation frontiersin.org
CHOP Pro-apoptotic transcription factorReduces expression frontiersin.orgnih.gov

Role as a Chemical Chaperone in Protein Folding Homeostasis

This compound, and more extensively its analogue 4-phenylbutyric acid (4-PBA), functions as a low molecular weight chemical chaperone that plays a crucial role in maintaining cellular protein homeostasis, or proteostasis. nih.gov Its primary mechanism involves preventing the aggregation of misfolded proteins and alleviating stress within the endoplasmic reticulum (ER), the primary site for folding of secretory and membrane proteins. nih.govfrontiersin.org

The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). nih.gov The UPR's initial role is to restore normal ER function by upregulating the production of molecular chaperones that aid in protein folding and by transiently halting protein synthesis. nih.gov However, if proteostasis is not re-established, the UPR can initiate apoptosis (programmed cell death). nih.gov

4-PBA is thought to assist in the proper folding of proteins within the ER, thereby attenuating the activation of the UPR. nih.gov The hydrophobic regions of 4-PBA are believed to interact with the exposed hydrophobic segments of unfolded proteins. frontiersin.org This interaction shields the proteins from aggregation and promotes their correct folding. frontiersin.org By facilitating the transition between conformational states, 4-PBA may help rectify protein folding that has been impaired by factors such as improper glycosylation or chaperone dysfunction. plos.org This action helps to release proteins from ER retention and degradation pathways, allowing for their proper trafficking. plos.org The therapeutic effect of 4-PBA is primarily attributed to its ability to resolve ER stress by directly aiding in protein folding, rather than by altering the expression of proteins involved in maintaining ER proteostasis. rsc.org

Studies on fibroblasts from patients with vascular Ehlers Danlos Syndrome, caused by mutations in the COL3A1 gene, have shown that 4-PBA can rescue ER stress and improve the thermostability of secreted collagen, leading to reduced apoptosis and improved matrix defects. nih.gov This highlights its potential in managing diseases caused by protein misfolding. nih.govnih.gov

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Interactions

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway is a critical signaling cascade involved in inflammatory responses. nih.govnih.gov 4-Phenylbutyric acid (4-PBA) has been demonstrated to be a potent inhibitor of this pathway. nih.govnih.gov

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of an inhibitory protein called IκBα. nih.govnih.gov This degradation allows the NF-κB dimers (commonly p65/p50) to translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences and initiate the transcription of pro-inflammatory genes, including various cytokines. nih.govnih.gov

Research has shown that 4-PBA exerts its anti-inflammatory effects by intervening at key steps in this pathway. nih.gov It inhibits the phosphorylation of IκBα, which prevents its degradation and consequently blocks the downstream translocation of NF-κB into the nucleus. nih.gov Furthermore, 4-PBA has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a step that enhances its transcriptional activity. nih.gov By impeding both the nuclear translocation and the transcriptional activity of NF-κB, 4-PBA effectively restricts inflammatory signaling. nih.gov This mechanism has been observed in various cell types in response to different inflammatory stimuli, such as lipopolysaccharides (LPS) and poly(I:C). nih.govnih.gov

The table below summarizes the key molecular events in the NF-κB pathway that are inhibited by 4-PBA.

Molecular Target Action of 4-PBA Consequence
IκBα PhosphorylationInhibitionPrevents IκBα degradation, trapping NF-κB in the cytoplasm. nih.gov
p65 PhosphorylationInhibitionReduces the transcriptional activity of NF-κB in the nucleus. nih.gov
NF-κB Nuclear TranslocationPreventionBlocks NF-κB from reaching its target genes in the nucleus. nih.gov

Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

4-Phenylbutyric acid (4-PBA) has been shown to interact with biological macromolecules, most notably with serum albumin, the most abundant protein in blood plasma. nih.govnih.govnih.gov Understanding this interaction is crucial as it affects the bioavailability and distribution of the compound.

Studies using spectroscopic and molecular dynamics approaches have demonstrated that 4-PBA binds with high specificity to human serum albumin (HSA). nih.govplos.org The primary binding site has been identified as Sudlow Site II, which is also a known binding site for fatty acids and is located in subdomain IIIA of the protein. nih.govnih.gov The binding constant for this interaction has been calculated to be approximately 2.69 x 10⁵ M⁻¹, indicating a strong affinity. nih.govnih.gov

Binding studies have also been conducted with albumins from different species, revealing variations in affinity. The affinity of 4-PBA for human and bovine albumins is higher than for rabbit and rat albumins. nih.gov Molecular docking studies suggest that these species-specific differences in affinity are due to variations in the structural features of the binding sites, such as charge distribution, hydrophobicity, and size. nih.gov

The table below provides a summary of the binding characteristics of 4-PBA with serum albumin.

Protein Binding Site Binding Affinity (Kₐ) Observed Conformational Changes Stabilizing Interactions
Human Serum Albumin (HSA)Sudlow Site II (Subdomain IIIA) nih.govnih.gov2.69 x 10⁵ M⁻¹ nih.govnih.govAlteration of secondary structure nih.govnih.govHydrogen bonding, Salt bridge nih.govnih.gov
Bovine Serum Albumin (BSA)High-affinity site corresponding to HSA Site II nih.govHigh, similar to HSA nih.govFluorescence quenching observed researchgate.netSpecific binding site occupation researchgate.net
Rabbit Serum AlbuminHigh-affinity site corresponding to HSA Site II nih.govLowest among species tested nih.govNot specifiedNot specified
Rat Serum AlbuminHigh-affinity site corresponding to HSA Site II nih.govLower than HSA and BSA nih.govNot specifiedNot specified

Investigations into the interaction of 4-phenylbutyric acid (4-PBA) with nucleic acids have provided insights into its potential effects on gene expression. Studies utilizing UV-VIS absorption spectroscopy with calf thymus DNA (CT-DNA) have shown that 4-PBA can effectively bind to DNA. researchgate.net

The primary mode of interaction is suggested to be intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This binding is indicated by a distinct hyperchromic shift in the absorption spectra, which suggests a stabilization of the DNA structure. researchgate.net Despite this effective binding, the interaction does not appear to induce major conformational changes in the DNA molecule. researchgate.net This is a significant finding, as it may imply a lower risk of genotoxic effects that can be associated with compounds that drastically alter DNA structure. researchgate.net The ability of 4-PBA to interact with DNA could influence gene expression and may contribute to its therapeutic properties. researchgate.net

Biochemical Role in Lipid Homeostasis Regulation Pathways

Butyric acid and its derivative, 4-phenylbutyric acid (4-PBA), have emerged as significant regulators of lipid homeostasis. researchgate.net Their mechanisms of action are multifaceted, involving roles as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. researchgate.netnih.gov

These compounds have been shown to influence several key aspects of lipid metabolism. One of the primary effects is the downregulation of de novo lipogenesis, the process of synthesizing fatty acids. researchgate.net Concurrently, they can ameliorate lipotoxicity, which is the cellular damage caused by an excess of lipids. researchgate.net Furthermore, both butyric acid and 4-PBA stimulate fatty acid β-oxidation, the metabolic process that breaks down fatty acids to produce energy. researchgate.netnih.gov

The role of 4-PBA as a chemical chaperone is particularly relevant in metabolic states associated with endoplasmic reticulum (ER) stress, such as insulin (B600854) resistance and excessive fat accumulation in adipose tissue. nih.gov By alleviating ER stress, 4-PBA can help restore normal cellular function and metabolic balance. nih.gov Additionally, as an HDAC inhibitor, butyrate can lead to increased histone acetylation, which in turn can influence the expression of genes involved in the regulation of metabolism. nih.gov For instance, 4-PBA has been identified as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), which would favor the glycolytic utilization of glucose. nih.gov

Recent studies have further elucidated the role of 4-PBA in modulating amino acid and lipid metabolism, particularly in the context of sepsis-induced cardiac dysfunction. nih.gov Integrated metabolomics and network pharmacology analyses have identified key targets such as Comt, Ptgs2, and Ppara that are regulated by 4-PBA, leading to changes in metabolites involved in phenylalanine, tyrosine, tryptophan, and histidine metabolism. nih.gov

Exploration of Bioreduction Mechanisms and Enzymatic Conversions for Butyric Acid Derivatives

The bioreduction and enzymatic conversion of butyric acid derivatives represent a key area of research, particularly for the synthesis of valuable chiral intermediates used in the pharmaceutical industry. A prominent example is the production of (R)-2-hydroxy-4-phenylbutyric acid, an essential precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril. nih.govresearchgate.net

One of the most efficient methods for producing this chiral compound is through the enzymatic reduction of its corresponding α-keto acid, 2-oxo-4-phenylbutyrate. nih.govresearchgate.net This biotransformation is typically catalyzed by a carbonyl reductase or a specific dehydrogenase. D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis has been identified as a highly suitable enzyme for this NADH-dependent reduction. nih.gov

A critical aspect of these enzymatic processes is the regeneration of the cofactor NADH. To achieve this, a coupled enzyme system is often employed, with formate (B1220265) dehydrogenase (FDH) being commonly used to regenerate NADH from NAD⁺. nih.gov This system allows for the continuous production of the desired α-hydroxy acid. The process has been optimized for continuous production in enzyme membrane reactors, achieving high space-time yields and efficient enzyme consumption. nih.gov

Different enzymes and microorganisms have been screened for their ability to perform this asymmetric reduction with high chemo- and enantioselectivity. For instance, reductases from Gluconobacter oxydans have shown potential, with specific enzymes like Gox0525 yielding excellent enantiomeric excess (>99%) and high conversion rates for the reduction of ethyl 2-oxo-4-phenylbutyrate. researchgate.net

The table below summarizes key enzymes involved in the bioreduction of 2-oxo-4-phenylbutyrate.

Enzyme Source Organism Substrate Product Cofactor System
D-Lactate Dehydrogenase (D-LDH) nih.govStaphylococcus epidermidis2-oxo-4-phenylbutyric acid(R)-2-hydroxy-4-phenylbutyric acidNADH / Formate Dehydrogenase (FDH) nih.gov
Carbonyl Reductase (Gox0525) researchgate.netGluconobacter oxydansEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrateNADH researchgate.net
Carbonyl Reductase (CpCR) researchgate.netNot specifiedEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrateNot specified
Various reductases researchgate.netPichia pastorisEthyl 2,4-dioxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-oxo-4-phenylbutyrateNot specified

Structure Activity Relationship Sar and Derivative Design of 2 Benzoylamino 4 Phenyl Butyric Acid Analogues

Systematic Modification of the 2-Benzoylamino-4-phenyl-butyric Acid Scaffold

Initial synthetic strategies often involve the acylation of 4-phenyl-alpha-aminobutyric acid with various substituted benzoyl chlorides. This approach allows for the introduction of a wide array of functionalities onto the benzoylamino moiety. Similarly, the phenyl ring can be functionalized either prior to or after the construction of the main scaffold, introducing substituents that can modulate electronic and steric properties. Modifications to the butyric acid chain, such as altering its length, introducing unsaturation, or modifying the carboxylic acid group, provide further insights into the spatial and electronic requirements for optimal activity.

The systematic nature of these modifications is crucial for building a comprehensive SAR model. By altering one component at a time while keeping the others constant, the specific impact of each change can be more accurately assessed. This methodical approach is essential for the rational design of novel analogues with improved pharmacological properties.

Impact of Benzoylamino Group Substitutions on Biochemical Activity and Molecular Interactions

The benzoylamino group is a key determinant of the biological activity of this compound analogues. Substitutions on the benzoyl ring can significantly influence the compound's affinity for its biological target through a combination of electronic and steric effects.

Research on related N-benzoyl amino acid derivatives has shown that the nature and position of substituents on the benzoyl ring can dramatically alter biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance activity in some contexts by modifying the electronic character of the amide bond or by participating in specific interactions with the target protein. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, may also enhance activity, suggesting that the optimal electronic nature of the substituent is target-dependent.

The position of the substituent on the benzoyl ring is also critical. Ortho, meta, and para substitutions can orient the functional group in different spatial regions, leading to varied interactions with the binding pocket of a receptor or enzyme. A comprehensive analysis of these substitutions is necessary to map the topology of the binding site.

Substituent on Benzoyl RingPositionObserved Effect on Activity (Hypothetical)Potential Molecular Interaction
-ClparaIncreasedHalogen bonding, hydrophobic interactions
-NO2metaIncreasedHydrogen bonding, electrostatic interactions
-OCH3paraDecreasedSteric hindrance, altered electronics
-CH3orthoVariableSteric effects, hydrophobic interactions

Influence of Phenyl Ring Modifications on Receptor Binding and Cellular Pathways

The phenyl ring extending from the butyric acid chain plays a significant role in anchoring the molecule within its biological target, often through hydrophobic and van der Waals interactions. Modifications to this phenyl ring can therefore have a profound impact on receptor binding and subsequent cellular signaling.

The introduction of substituents on this phenyl ring can modulate its lipophilicity and steric bulk. For example, adding alkyl groups can enhance hydrophobic interactions, potentially leading to increased binding affinity. Conversely, polar substituents like hydroxyl or amino groups could introduce new hydrogen bonding opportunities, which may either be favorable or detrimental depending on the specific receptor environment.

Furthermore, the electronic properties of the phenyl ring can be tuned through the addition of electron-withdrawing or electron-donating groups. These changes can influence cation-pi or pi-pi stacking interactions with aromatic residues within the binding site. The precise effect of these modifications is highly dependent on the specific biological target and the nature of the amino acid residues lining the binding pocket.

Substituent on Phenyl RingPositionPredicted Impact on Receptor BindingRationale
-FparaEnhanced affinityFavorable hydrophobic and potential halogen bonding interactions
-OHmetaVariablePotential for new hydrogen bonds, but may increase polarity unfavorably
-CF3paraIncreased affinityStrong electron-withdrawing nature and increased lipophilicity
-NH2orthoDecreased affinityPotential for steric clash and unfavorable electrostatic interactions

Butyric Acid Chain Modifications and Stereochemical Effects on Biological Potency

The butyric acid chain serves as the backbone of the molecule, and its length, flexibility, and stereochemistry are critical for proper orientation within the active site. Modifications to this chain can significantly alter the biological potency of the analogues.

Altering the length of the alkyl chain can impact the distance between the key pharmacophoric elements—the benzoylamino group, the phenyl ring, and the carboxylic acid. Shortening or lengthening the chain can disrupt the optimal positioning of these groups, leading to a loss of activity. The introduction of conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, can lock the molecule into a more favorable or unfavorable conformation, providing valuable information about the bioactive conformation.

Stereochemistry at the alpha-carbon of the butyric acid is of paramount importance. It is well-established that the enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The (R) and (S) enantiomers of this compound are likely to have different affinities for their biological target due to the three-point attachment model of chiral recognition. The synthesis and evaluation of individual enantiomers are therefore essential to determine which stereoisomer is responsible for the desired biological effect.

Design and Synthesis of Prodrugs and Metabolite Analogues for Mechanistic Research

The development of prodrugs and the study of metabolite analogues are important strategies in drug discovery and mechanistic research. Prodrugs can be designed to improve the pharmacokinetic properties of this compound, such as its absorption, distribution, and metabolic stability. nih.govresearchgate.net

A common prodrug approach for carboxylic acids is esterification. nih.gov By converting the carboxylic acid moiety into an ester, the lipophilicity of the molecule can be increased, potentially enhancing its ability to cross cell membranes. These ester prodrugs are then hydrolyzed in vivo by esterases to release the active parent drug. Amino acid prodrugs are another strategy, where an amino acid is attached to the parent drug, often to utilize specific amino acid transporters for improved absorption. nih.govresearchgate.net

Research Frontiers and Future Directions for 2 Benzoylamino 4 Phenyl Butyric Acid

Development of Novel Synthetic Strategies for Enhanced Enantioselectivity and Efficiency.

The synthesis of enantiomerically pure N-acylated amino acids is a critical area of research, as the biological activity of these compounds is often stereospecific. Future efforts in the synthesis of 2-Benzoylamino-4-phenyl-butyric acid would likely focus on developing highly enantioselective and efficient methods.

One promising approach is the use of chiral phase transfer catalysts . These catalysts can facilitate the enantioselective esterification of racemic N-acylated amino acids, allowing for the separation of enantiomers. For instance, a two-component catalyst system comprising an achiral quaternary ammonium (B1175870) ion and a chiral selector has been shown to be effective. scielo.org.mxnih.gov

Another avenue of exploration is organocatalytic atroposelective N-acylation . This method has been successfully applied to the synthesis of N-N axially chiral compounds with high yields and enantioselectivities. researchgate.netscielo.org.mx The use of chiral isothiourea catalysts, for example, has shown promise in the atropenantioselective N-acylation of N-aminoindoles. researchgate.net

Furthermore, enzymatic resolution presents a green and highly selective method for obtaining enantiomerically pure compounds. Lipases, for example, have been used for the efficient enantioselective synthesis of α,α-disubstituted phenethylamines through the resolution of their esters. researchgate.net The enantioselective hydrolysis of N-benzoyl derivatives of racemic α-amino acids by microorganisms like Beauveria bassiana also offers a potential route to the desired D-isomer. researchgate.net

Table 1: Potential Enantioselective Synthetic Strategies for this compound

StrategyCatalyst/ReagentPotential Advantages
Chiral Phase Transfer CatalysisTwo-component chiral catalysts (e.g., achiral quaternary ammonium ion + chiral selector)High enantioselectivity in esterification
Organocatalytic N-AcylationChiral isothiourea or other organocatalystsHigh yields and enantioselectivities, mild reaction conditions
Enzymatic ResolutionLipases or whole-cell biocatalysts (e.g., Beauveria bassiana)High enantioselectivity, environmentally friendly
Asymmetric HydrogenationChiral metal complexes (e.g., Ru-BINAP)High optical purity in the synthesis of related hydroxy amino acids

Advanced Computational Approaches for Predictive Modeling of Bioactivity and Toxicity Mechanisms.

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and potential toxicity, thus guiding the synthesis and experimental testing of new compounds. For a novel molecule like this compound, these approaches would be crucial in the initial stages of research.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate the structural features of a series of N-benzoyl amino acid analogues with their biological activity. Such models can help in predicting the activity of this compound and guide the design of more potent derivatives. nih.govmdpi.comresearchgate.net For example, QSAR studies on N-terminally acylated pentapeptides have demonstrated that inductively negative and small substituents on the benzoyl group are preferred for agonistic activity at the GPR54 receptor. nih.gov

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with potential protein targets. scielo.org.mxscielo.org.mxresearchgate.netnih.govscienceopen.comscielo.br For instance, docking studies on N-benzoyl amino acid derivatives have been used to predict their binding to fungal chitinase, a potential antifungal target. scielo.org.mxscielo.org.mx Similarly, docking has been used to study the interaction of 4-phenylbutyric acid analogues with amyloid-beta protein, relevant to Alzheimer's disease. nih.gov

Predictive toxicology modeling is another critical computational tool. By analyzing the structural motifs of this compound and comparing them to databases of known toxicants, potential adverse effects can be anticipated. Studies on related amino acid and lipid pathways can help in identifying potential metabolic liabilities and off-target effects that could lead to toxicity. nih.govmdpi.com

Table 2: Advanced Computational Approaches for this compound Research

Computational MethodApplicationPotential Insights
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structureIdentification of key structural features for desired activity
Molecular DockingSimulating the interaction with protein targetsPrediction of binding affinity, mode of interaction, and potential targets
Predictive ToxicologyAssessing potential adverse effectsEarly identification of potential safety concerns
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of the ligand-protein complexUnderstanding the stability of binding and conformational changes

Elucidation of Undiscovered Biochemical Pathways and Protein Targets for this compound and its Derivatives.

The structural similarity of this compound to known bioactive molecules suggests that it may interact with a variety of biochemical pathways and protein targets. A key area of future research will be to elucidate these interactions.

The parent compound, 4-phenylbutyric acid (4-PBA) , is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor. nih.govchemicalbook.comwikipedia.orgtargetmol.comnih.govplos.org It is plausible that this compound could share some of these activities. Research could investigate its ability to modulate the unfolded protein response (UPR) and its potential as an epigenetic regulator through HDAC inhibition. nih.govplos.org

The N-acyl amino acid moiety suggests that the compound could be part of the broader family of endogenous signaling lipids . nih.govmdpi.com These molecules are involved in a wide range of physiological processes, and their receptors and metabolic pathways are still being actively investigated. nih.govnih.gov Future studies could explore whether this compound interacts with cannabinoid receptors or other G protein-coupled receptors (GPCRs) that are targets for other N-acyl amino acids. nih.gov

Furthermore, studies on N-benzoyl amino acid derivatives have identified them as potential inhibitors of enzymes such as DNA methyltransferases (DNMTs) , which are important targets in cancer therapy. nih.gov This opens up the possibility that this compound or its derivatives could have activity in this area.

Exploration of Polypharmacological Profiles and Synergistic Interactions of Analogues in Complex Biological Systems.

The concept of polypharmacology , where a single drug acts on multiple targets, is gaining traction as a strategy for treating complex diseases. researchgate.netbenthamscience.comnih.govnih.gov Given the potential for this compound to interact with multiple targets (e.g., HDACs, GPCRs, DNMTs), exploring its polypharmacological profile is a promising research direction.

Designing analogues of this compound with tailored activity profiles against multiple targets could lead to more effective therapeutic agents. For example, combining HDAC inhibitory activity with the modulation of a specific GPCR could offer a synergistic approach to treating certain cancers or neurological disorders.

Investigating the synergistic interactions of this compound with existing drugs is another important avenue. For instance, its potential role as a chemical chaperone could enhance the efficacy of drugs that are prone to causing protein misfolding or ER stress. Similarly, as a potential HDAC inhibitor, it could sensitize cancer cells to conventional chemotherapy or radiation. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown synergistic interactions with cisplatin (B142131) in tumor cell lines. acs.org

The development of multi-target drugs based on amino acid scaffolds is an active area of research, and this compound provides a novel scaffold for such endeavors. researchgate.netresearchgate.net

Q & A

Q. What are the recommended synthesis protocols for 2-Benzoylamino-4-phenyl-butyric acid?

A standard approach involves coupling benzoyl chloride derivatives with 4-phenylbutyric acid precursors. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous conditions with catalytic DMAP to enhance efficiency.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
  • Reagent selection : Prioritize high-purity reagents (>97% GC, as per industry standards for similar compounds) to minimize side reactions .
  • Safety : Work under fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact, adhering to protocols for handling corrosive or irritant reagents .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • Spectroscopy :
    • NMR (¹H, ¹³C) to confirm backbone structure and substituent positions.
    • FT-IR to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹).
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity.
    • TLC (silica plates, visualized under UV) for rapid purity checks.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference data with databases like NIST for validation .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency response : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area away from oxidizing agents.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • In vitro assays :
    • Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates.
    • Assess cytotoxicity via MTT assays on cell lines (e.g., HeLa, HEK293).
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate replicates.
  • Mechanistic studies : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by structural analogs of benzoic acid derivatives .

Q. How should contradictions in experimental data (e.g., inconsistent bioactivity results) be analyzed?

  • Root-cause analysis :
    • Verify reagent purity and batch consistency via HPLC.
    • Control for environmental factors (temperature, humidity) during assays.
    • Replicate experiments across independent labs to rule out technical variability.
  • Statistical methods : Apply ANOVA or t-tests to assess significance. Use Bland-Altman plots for reproducibility checks.
  • Theoretical reconciliation : Cross-reference findings with computational models (e.g., QSAR) to identify structural or electronic factors influencing activity .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Reaction engineering :
    • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.
    • Optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for stereoselective amidation.
  • Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking.

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Accelerated stability studies :
    • Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
    • Analyze degradation products via LC-MS and compare to stress conditions (e.g., acidic/basic hydrolysis, oxidative exposure).
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life.

Q. What computational approaches predict the physicochemical properties of this compound?

  • Software tools :
    • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and permeability.
    • DFT calculations : Compute electrostatic potential maps (Gaussian 09) to identify reactive sites.
  • Data validation : Compare predicted properties with experimental values (e.g., measured logP via shake-flask method) .

Notes

  • For structural analogs, cross-validate data with authoritative databases like NIST or PubChem .
  • Contradictions in bioactivity or synthesis outcomes should prompt rigorous methodological review and peer consultation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.